DREADD agonist 21 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

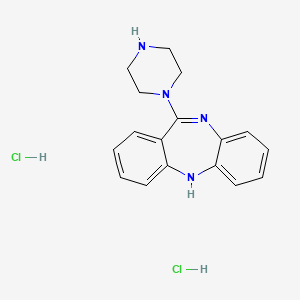

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCOPAXYQJWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DREADD Agonist 21 Dihydrochloride: A Technical Guide for Researchers

An in-depth examination of the potent and selective chemogenetic actuator, DREADD Agonist 21 Dihydrochloride (B599025), for the precise control of neuronal activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, mechanism of action, and experimental applications.

Core Concepts and Chemical Properties

DREADD Agonist 21 (also known as Compound 21 or C21) is a synthetic small molecule designed for the selective activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Specifically, it is a potent agonist for the human M3 muscarinic receptor-derived DREADD (hM3Dq) and the human M4 muscarinic receptor-derived DREADD (hM4Di), which are Gq- and Gi-coupled receptors, respectively. The dihydrochloride salt form of DREADD Agonist 21 offers the significant advantage of water solubility, facilitating its use in a wide range of experimental settings.[1][2]

A key advantage of DREADD Agonist 21 over the first-generation DREADD actuator, Clozapine-N-Oxide (CNO), is that it does not undergo metabolic conversion to clozapine (B1669256), a compound with its own psychoactive properties and off-target effects.[3] This characteristic enhances the specificity and interpretability of chemogenetic experiments.

Table 1: Chemical and Physical Properties of DREADD Agonist 21 Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 11-(1-Piperazinyl)-5H-dibenzo[b,e][2]diazepine dihydrochloride | [2] |

| Molecular Formula | C₁₇H₁₈N₄ · 2HCl | [1] |

| Molecular Weight | 351.27 g/mol | [1] |

| CAS Number | 2250025-92-2 | [1] |

| Appearance | Yellow to brown powder | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Desiccate at room temperature or -20°C | [1][4] |

Mechanism of Action and In Vitro Pharmacology

DREADD Agonist 21 selectively binds to and activates engineered DREADD receptors, which are unresponsive to the endogenous ligand acetylcholine.[5] Its activation of hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) DREADDs allows for the bidirectional control of neuronal activity—excitation and inhibition, respectively.

Table 2: In Vitro Potency and Affinity of DREADD Agonist 21

| Receptor | Assay Type | Value | Reference |

| hM3Dq | pEC₅₀ | 8.48 | |

| hM1Dq | pEC₅₀ | 8.91 | |

| hM4Di | pEC₅₀ | 7.77 | |

| hM3Dq | EC₅₀ | 1.7 nM | [3] |

| hM1Dq | pEC₅₀ | 6.54 (pERK assay) | [3] |

| hM4Di | pEC₅₀ | 7.77 (pERK assay) | [3] |

| hM1 | pKᵢ | 5.97 | [3] |

| hM4 | pKᵢ | 5.44 | [3] |

| hM1Dq | pKᵢ | 7.20 | [3] |

| hM4Di | pKᵢ | 6.75 | [3] |

Table 3: Off-Target Binding Affinities of DREADD Agonist 21

| Receptor | Kᵢ (nM) | Reference |

| Histamine H1 | 6 | |

| Serotonin 5-HT2A | 66 | |

| Serotonin 5-HT2C | 170 | |

| α1A-Adrenergic | 280 |

While DREADD Agonist 21 demonstrates high potency for DREADDs, it is important to note its binding affinity for several endogenous receptors. Therefore, careful dose-response studies and appropriate control groups are crucial in experimental design to minimize the risk of off-target effects.[3]

Signaling Pathways

The activation of hM3Dq and hM4Di by DREADD Agonist 21 initiates distinct intracellular signaling cascades.

Figure 1: hM3Dq (Gq) Signaling Pathway.

Activation of the Gq-coupled hM3Dq receptor by DREADD Agonist 21 stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7] The culmination of these events is an increase in neuronal excitability and firing rate.[1]

Figure 2: hM4Di (Gi) Signaling Pathway.

Conversely, the activation of the Gi-coupled hM4Di receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[6] Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[8]

In Vivo Applications and Pharmacokinetics

DREADD Agonist 21 has demonstrated excellent brain permeability and bioavailability, making it a reliable tool for in vivo studies in animal models. It has been effectively used to modulate neuronal activity and behavior in various experimental paradigms.

Table 4: In Vivo Properties and Dosing of DREADD Agonist 21

| Property/Parameter | Value/Range | Species | Reference |

| Administration Route | Intraperitoneal (i.p.) injection | Mice | [3] |

| Effective Dose Range | 0.3 - 3.0 mg/kg | Mice | [7] |

| Plasma Protein Binding | 95.1% | Mice | [3] |

| Brain Protein Binding | 95% | Mice | [3] |

It is important to note that at higher doses (above 1 mg/kg), off-target effects have been observed in animals not expressing DREADDs.[3] Therefore, the inclusion of DREADD-negative control animals administered with DREADD Agonist 21 is essential for rigorous in vivo experimentation.[9]

Experimental Protocols

In Vitro DREADD Activation Assay (Calcium Flux)

This protocol outlines a general procedure for assessing the activation of Gq-coupled DREADDs, such as hM3Dq, by measuring intracellular calcium mobilization.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.

-

Transfect the cells with a plasmid encoding the hM3Dq DREADD. Co-transfection with a genetically encoded calcium indicator like GCaMP can be performed, or a calcium-sensitive dye can be loaded later.

-

-

Cell Plating:

-

Plate the transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and recover overnight.

-

-

Calcium Indicator Loading (if not using a genetically encoded indicator):

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

-

-

Agonist Preparation:

-

Prepare a stock solution of this compound in water or a suitable buffer.

-

Perform serial dilutions of the agonist in the physiological buffer to generate a range of concentrations for the dose-response curve.

-

-

Assay and Data Acquisition:

-

Use a fluorescence plate reader to measure the baseline fluorescence of each well.

-

Add the different concentrations of DREADD Agonist 21 to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from the baseline (ΔF/F₀).

-

Plot the peak ΔF/F₀ against the corresponding agonist concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

In Vivo Chemogenetic Manipulation Workflow

This protocol provides a general workflow for using DREADD Agonist 21 to manipulate neuronal activity in vivo.

Figure 3: General In Vivo Chemogenetics Experimental Workflow.

-

DREADD Expression:

-

An adeno-associated virus (AAV) vector carrying the DREADD construct (e.g., AAV-hSyn-hM3Dq-mCherry) is delivered to the target brain region of the experimental animal via stereotaxic surgery.[10] Cell-type specificity can be achieved using cell-type-specific promoters (e.g., CaMKIIα for excitatory neurons) or Cre-dependent DREADD expression in Cre-driver animal lines.[5]

-

Allow for a sufficient recovery period and for viral expression, typically 3-4 weeks.

-

-

Habituation:

-

Habituate the animals to the experimental procedures and testing environment to minimize stress-induced behavioral artifacts.

-

-

Agonist Administration:

-

Behavioral or Physiological Testing:

-

Conduct behavioral assays or physiological recordings at a predetermined time point after agonist administration, allowing for the agonist to reach peak efficacy.

-

-

Control Groups:

-

It is imperative to include appropriate control groups, such as:

-

Animals expressing the DREADD and receiving a vehicle injection.

-

Animals not expressing the DREADD (e.g., injected with a control virus) and receiving DREADD Agonist 21, to control for potential off-target effects.[9]

-

-

-

Post-mortem Verification:

Conclusion

This compound is a valuable and potent tool for the chemogenetic manipulation of neuronal circuits. Its water solubility, high potency, and lack of metabolic conversion to clozapine make it a superior alternative to CNO for many applications. However, researchers must remain mindful of its potential for off-target effects at higher concentrations and incorporate rigorous control measures in their experimental designs to ensure the validity and reproducibility of their findings. This technical guide provides a foundational understanding of DREADD Agonist 21, which, when combined with careful experimental planning and execution, will enable researchers to further unravel the complexities of the nervous system.

References

- 1. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 2. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 3. DREADD agonist 21 (Compound 21) dihydrochloride (water soluble) | Hello Bio [hellobio.com]

- 4. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. addgene.org [addgene.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of DREADD Agonist 21 Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a cornerstone of chemogenetic technology, enabling precise temporal control over cellular signaling, particularly in neuroscience.[1][2][3] These engineered G protein-coupled receptors (GPCRs) are largely unresponsive to endogenous ligands but can be potently activated by specific synthetic small molecules.[1][2] The first generation of muscarinic-based DREADDs relied on Clozapine-N-oxide (CNO) as the primary agonist.[1][3] However, the discovery that CNO can undergo in vivo metabolic conversion to clozapine, a compound with its own complex pharmacological profile, created a need for alternative, more specific DREADD actuators.[4][5]

DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a potent and selective alternative to CNO.[4][5] This guide provides a detailed examination of the mechanism of action of C21, its quantitative pharmacology, pharmacokinetic profile, and key experimental considerations for its use. A key advantage of C21 is that it does not undergo back-metabolism to clozapine, thus circumventing the potential off-target effects associated with CNO administration.[4][6][7]

Core Mechanism of Action: Selective Agonism at Muscarinic DREADDs

DREADD Agonist 21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory Gq-coupled hM1Dq and hM3Dq receptors and the inhibitory Gi-coupled hM4Di receptor.[4][8][9] Its mechanism is rooted in its high affinity and functional efficacy at these engineered receptors, coupled with significantly lower affinity and a lack of agonist activity at their wild-type counterparts.[1][4][8]

Upon binding to excitatory DREADDs like hM1Dq or hM3Dq, C21 stabilizes a receptor conformation that facilitates the activation of the heterotrimeric G protein Gq. This initiates a well-defined signaling cascade leading to increased neuronal excitability. The key steps are:

-

Gq Activation: The activated Gq protein releases its α-subunit (Gαq), which in turn activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). Concurrently, DAG activates Protein Kinase C (PKC). The elevation in intracellular Ca²+ is a primary driver of cellular depolarization and excitation.

References

- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 9. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide on the Discovery and Development of Compound 21 (C21) as a DREADD Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool in neuroscience and related fields, offering precise spatiotemporal control over cellular signaling. Compound 21 (C21), a second-generation DREADD agonist, has emerged as a superior alternative to the first-generation agonist, Clozapine-N-oxide (CNO). This document provides a comprehensive technical overview of the discovery, development, and application of Compound 21. It details its pharmacological properties, provides in-depth experimental protocols for its use, and visualizes the key signaling pathways it modulates. The aim is to equip researchers and drug development professionals with the critical information necessary for the effective and rigorous implementation of C21-DREADD technology.

Discovery and Development of Compound 21

The advent of DREADD technology revolutionized the study of neural circuits by allowing for non-invasive and reversible control of neuronal activity. The first widely used DREADD agonist, CNO, however, presented a significant limitation: its in vivo back-metabolism to clozapine, a potent psychoactive drug with a broad receptor-binding profile.[1][2] This conversion raised concerns about potential off-target effects that could confound experimental results.

To address this critical issue, a new generation of DREADD agonists was developed, leading to the discovery of Compound 21 (C21).[3] C21, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine, was identified as a potent and selective agonist for muscarinic-based DREADDs that does not undergo metabolic conversion to clozapine.[4][5]

Chemical Synthesis of Compound 21

The synthesis of Compound 21 is a multi-step process. A reported kilo-scale synthesis involves key steps such as Ullmann condensation, catalytic hydrogenation, and catalyzed cyclization, without the need for chromatographic purification.[5] The general synthetic scheme is as follows:

-

Ullmann Condensation: Reaction of 2-bromobenzoic acid with 2-nitroaniline (B44862) to form 2-(2-nitrophenylamino)benzoic acid.

-

Catalytic Hydrogenation: Reduction of the nitro group to an amino group, yielding 2-(2-aminophenylamino)benzoic acid.

-

Catalyzed Cyclization: Intramolecular cyclization to form the dibenzo[b,e][1][4]diazepinone core.

-

Introduction of the Piperazine (B1678402) Moiety: Reaction of the dibenzo[b,e][1][4]diazepinone with piperazine to yield the final product, 11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine (Compound 21).

Pharmacological Profile

Compound 21 exhibits a favorable pharmacological profile, making it a robust tool for in vitro and in vivo applications. It is a potent agonist at excitatory (Gq-coupled) and inhibitory (Gi-coupled) muscarinic DREADDs with excellent bioavailability and brain penetrability.[4][6]

Quantitative Data

The following tables summarize the in vitro potency and binding affinity of Compound 21 at commonly used DREADDs, with comparative data for CNO where available.

Table 1: In Vitro Potency (pEC50) of DREADD Agonists

| Agonist | hM1Dq (Gq) | hM3Dq (Gq) | hM4Di (Gi) |

| Compound 21 | 8.91[6][7] | 8.48[6][7] | 7.77[6][7] |

| CNO | - | 6.0[8] | 8.1[9] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Binding Affinity (Ki in nM) of DREADD Agonists

| Agonist | hM1Dq (Gq) | hM4Di (Gi) |

| Compound 21 | 63.1[2] | 177.8[2] |

| CNO | 100[2] | 316.2[2] |

Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand.

Signaling Pathways

Compound 21-mediated activation of DREADDs initiates specific intracellular signaling cascades depending on the G-protein to which the DREADD is coupled.

Gq-DREADD Signaling Pathway

Activation of Gq-coupled DREADDs (e.g., hM1Dq, hM3Dq) by Compound 21 leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to neuronal excitation.

Gi-DREADD Signaling Pathway

Activation of Gi-coupled DREADDs (e.g., hM4Di) by Compound 21 leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This leads to reduced activity of Protein Kinase A (PKA) and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Compound 21 and DREADDs.

In Vitro DREADD Activation: Calcium Mobilization Assay (for Gq-DREADDs)

This protocol describes a functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.

Materials:

-

HEK293T or CHO cells

-

Plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Compound 21 stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture and Transfection:

-

Culture cells in a T75 flask to ~80% confluency.

-

Transfect cells with the Gq-DREADD plasmid according to the manufacturer's protocol for the transfection reagent.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Plating:

-

Harvest transfected cells and plate them into a 96-well plate at a density of 50,000-80,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM).

-

Remove the culture medium from the wells and add 100 µL of the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the cells twice with 100 µL of assay buffer.

-

-

Agonist Preparation:

-

Prepare a serial dilution of Compound 21 in assay buffer to achieve the desired final concentrations.

-

-

Data Acquisition:

-

Place the plate in the fluorescence plate reader.

-

Set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

-

Record baseline fluorescence for 10-20 seconds.

-

Inject the Compound 21 dilutions into the wells and continue recording fluorescence for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the log of the Compound 21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vivo DREADD Delivery and Activation

This protocol outlines the general procedure for delivering DREADDs to a specific brain region in rodents using adeno-associated viruses (AAVs) and subsequent activation with Compound 21.

Materials:

-

Rodents (mice or rats)

-

AAV encoding the DREADD of interest (e.g., AAV-hSyn-hM4Di-mCherry)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Nanoliter injection system

-

Compound 21 solution (for intraperitoneal injection)

-

Behavioral testing apparatus

Procedure:

-

Stereotaxic Surgery for AAV Injection:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Make a small incision in the scalp to expose the skull.

-

Drill a small burr hole over the target brain region using predetermined coordinates.

-

Lower the injection needle to the desired depth.

-

Infuse the AAV at a slow rate (e.g., 100 nL/min).

-

Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

Allow 3-4 weeks for DREADD expression.

-

-

Compound 21 Administration:

-

Dissolve Compound 21 in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., saline or 10% DMSO in saline).

-

Administer Compound 21 via i.p. injection at a dose typically ranging from 0.1 to 3 mg/kg.[10]

-

-

Behavioral Testing:

-

Conduct the behavioral paradigm at the appropriate time point after C21 administration, considering its pharmacokinetic profile (peak brain concentration is typically reached within 15-30 minutes).[7]

-

-

Control Groups:

-

It is crucial to include the following control groups:

-

Animals expressing the DREADD and receiving a vehicle injection.

-

Animals not expressing the DREADD but receiving a Compound 21 injection.

-

Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving a Compound 21 injection.

-

-

Conclusion

Compound 21 represents a significant advancement in chemogenetic technology. Its favorable pharmacological profile, including high potency, selectivity, and lack of conversion to clozapine, makes it a reliable and robust tool for the precise control of cellular activity. By adhering to the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently employ C21-DREADD technology to unravel the complexities of biological systems. The continued development and characterization of such advanced chemogenetic tools will undoubtedly propel future discoveries in neuroscience and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]

- 3. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 6. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AAV Injection and Tissue Preparation [protocols.io]

DREADD Agon's Selectivity for Muscarinic Receptors: A Technical Guide

An In-depth Examination of Compound 21's (C21) Receptor Binding Profile and Functional Activity

For researchers, scientists, and drug development professionals leveraging Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), understanding the selectivity of activating ligands is paramount. This technical guide provides a comprehensive overview of the selectivity profile of the DREADD agonist Compound 21 (C21), with a specific focus on its interaction with endogenous muscarinic acetylcholine (B1216132) receptors.

Compound 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) has emerged as a widely used alternative to clozapine-N-oxide (CNO) for in vivo studies, primarily due to its favorable pharmacokinetic properties, including excellent brain penetrability and lack of metabolic conversion to clozapine.[1][3] While C21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors, its potential for off-target effects at wild-type muscarinic receptors necessitates careful consideration in experimental design and data interpretation.[1][4]

Quantitative Analysis of Receptor Affinity and Potency

The selectivity of Compound 21 is quantitatively demonstrated by comparing its binding affinity (pKi) and functional potency (pEC50) at DREADD receptors versus wild-type muscarinic receptors. The following tables summarize key data from in vitro studies.

Table 1: Binding Affinities (pKi) of DREADD Ligands at Muscarinic DREADDs and Wild-Type Receptors

| Ligand | hM1Dq | hM4Di | hM1 (wild-type) | hM4 (wild-type) |

| Compound 21 (C21) | >10-fold higher affinity than wild-type[1] | >10-fold higher affinity than wild-type[1] | 5.97[1] | 5.44[1] |

| Clozapine-N-oxide (CNO) | >10-fold higher affinity than wild-type[1] | >10-fold higher affinity than wild-type[1] | - | - |

| Acetylcholine (ACh) | >10-fold lower affinity than wild-type[1] | >10-fold lower affinity than wild-type[1] | - | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potencies (pEC50) of Compound 21 at Muscarinic-Based DREADDs

| DREADD Receptor | pEC50 |

| hM1Dq | 8.91[1][5] |

| hM3Dq | 8.48[4] |

| hM4Di | 7.77[1][4][5] |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

These data clearly illustrate that Compound 21 is a highly potent agonist at muscarinic DREADDs.[1] However, it also exhibits weak to moderate binding affinity for wild-type M1 and M4 muscarinic receptors.[1][5] This binding has been shown to translate to weak functional antagonism at these receptors.[1][5]

Off-Target Effects and Functional Antagonism

While activity assays on a broad panel of G protein-coupled receptors (GPCRs) indicated that C21 is largely devoid of agonist activity at many receptors, including those in the dopamine, serotonin, and histamine (B1213489) families, its binding to some wild-type receptors can lead to functional antagonism.[1][5]

Notably, studies have demonstrated that C21 can act as a functional antagonist at wild-type human M1 and M4 muscarinic receptors.[1][5] In vivo, this can manifest as off-target effects. For instance, at certain concentrations, C21 has been shown to cause acute diuresis in wild-type mice, an effect potentially mediated by antagonism of M3 muscarinic receptors in the renal system.[2][6] This underscores the importance of careful dose selection and the use of appropriate control groups in in vivo experiments to mitigate and identify potential off-target effects.[4]

Experimental Protocols

The following sections detail the generalized methodologies employed to determine the selectivity profile of DREADD agonists like Compound 21.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Steps:

-

Membrane Preparation: Cell membranes from cell lines (e.g., HEK-293 or CHO cells) stably expressing the DREADD or wild-type muscarinic receptor of interest are prepared.[1]

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]clozapine) and varying concentrations of the unlabeled test compound (Compound 21).[7]

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional response of a cell upon receptor activation.

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Detailed Steps for Gq-Coupled DREADDs (e.g., hM1Dq, hM3Dq):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the Gq-coupled DREADD. Cells may also be co-transfected with a fluorescent calcium indicator like GCaMP6.

-

Cell Plating: The transfected cells are plated in a multi-well plate and allowed to adhere.

-

Agonist Addition: Increasing concentrations of Compound 21 are added to the wells.

-

Signal Detection: The activation of the Gq-coupled DREADD leads to an increase in intracellular calcium, which is detected as a change in fluorescence of the calcium indicator.

-

Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 is calculated.

For Gi-coupled DREADDs (e.g., hM4Di), functional assays typically measure the inhibition of adenylyl cyclase or use BRET/FRET-based assays to detect G-protein dissociation.

Signaling Pathways

The activation of muscarinic-based DREADDs by Compound 21 initiates distinct intracellular signaling cascades depending on the G-protein to which they are coupled.

Caption: Gq-DREADD Signaling Pathway.

Caption: Gi-DREADD Signaling Pathway.

Conclusion

Compound 21 is a potent and effective agonist for muscarinic-based DREADDs, offering significant advantages for in vivo chemogenetic studies. However, its selectivity is not absolute, and it exhibits weak to moderate binding and antagonistic activity at wild-type muscarinic receptors. Researchers must be aware of these potential off-target effects and employ rigorous experimental controls, including appropriate dosing and control groups (e.g., animals expressing the DREADD receiving vehicle, and animals not expressing the DREADD receiving the agonist), to ensure the specific and accurate interpretation of their findings.[8] This technical guide provides the foundational knowledge for the informed use of Compound 21 in advancing our understanding of complex biological systems.

References

- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 3. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to DREADD Agonist 21 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of cellular signaling, particularly in neuroscience. DREADD Agonist 21 (C21), a potent and selective agonist for muscarinic-based DREADDs, has emerged as a critical tool for in vitro and in vivo studies. This guide provides an in-depth overview of DREADD Agonist 21 Dihydrochloride (B599025), including its chemical properties, mechanism of action, signaling pathways, and detailed experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Chemogenetic technologies allow for the precise control of neuronal activity and other cellular processes. The DREADD system, based on mutated G protein-coupled receptors (GPCRs), is a widely adopted approach.[1][2] These engineered receptors are largely unresponsive to endogenous ligands but can be selectively activated by synthetic actuators.[1][2] DREADD Agonist 21 (also known as Compound 21) is a second-generation DREADD agonist developed as an alternative to Clozapine-N-Oxide (CNO).[3][4] Unlike CNO, C21 does not undergo metabolic conversion to clozapine (B1669256), a compound with its own psychoactive properties, thus offering a more specific and controlled activation of DREADDs.[3][5] This guide focuses on the dihydrochloride salt of C21, which is a water-soluble form of the compound.[6]

Chemical and Physical Properties

DREADD Agonist 21 Dihydrochloride is the water-soluble salt of DREADD Agonist 21.[6]

| Property | Value | Reference |

| Chemical Name | 11-(1-Piperazinyl)-5H-dibenzo[b,e][3][7]diazepine dihydrochloride | [6] |

| CAS Number | 2250025-92-2 | [6] |

| Molecular Formula | C₁₇H₁₈N₄ · 2HCl | [6] |

| Molecular Weight | 351.27 g/mol | [6] |

| Solubility | Soluble in water and DMSO | [8] |

| Storage | Store at -20°C, desiccated |

Mechanism of Action and Signaling Pathways

DREADD Agonist 21 is a potent agonist at muscarinic-based DREADDs, including the Gq-coupled hM1Dq and hM3Dq receptors, and the Gi-coupled hM4Di receptor.[5][8] It exhibits significantly higher affinity for these engineered receptors compared to their wild-type counterparts.[8][9]

Gq-Coupled DREADD Signaling (hM1Dq, hM3Dq)

Activation of Gq-coupled DREADDs by C21 initiates a signaling cascade that leads to neuronal excitation.[6] Upon binding of C21, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG ultimately result in neuronal depolarization and increased neuronal firing.[10][11]

Gq-DREADD Signaling Pathway

Gi-Coupled DREADD Signaling (hM4Di)

Activation of Gi-coupled DREADDs by C21 leads to neuronal inhibition.[6] The Gi protein inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

Gi-DREADD Signaling Pathway

Quantitative Data

The following tables summarize the in vitro potency and binding affinities of DREADD Agonist 21 for various DREADDs and off-target receptors.

Table 1: In Vitro Potency (pEC₅₀) of DREADD Agonist 21

| Receptor | Assay Type | pEC₅₀ | Reference |

| hM1Dq | pERK | 8.91 | [8][9] |

| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 | [7][8] |

| hM4Di | pERK | 7.77 | [7][8] |

Table 2: Binding Affinities (pKi) of DREADD Agonist 21

| Receptor | pKi | Reference |

| hM1Dq | 7.20 | [7] |

| hM4Di | 6.75 | [7] |

| hM1 (wild-type) | 5.97 | [7] |

| hM4 (wild-type) | 5.44 | [7] |

Table 3: Off-Target Binding Affinities (Ki)

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 6 | [6][7] |

| Serotonin 5-HT2A | 66 | [6][7] |

| Serotonin 5-HT2C | 170 | [6][7] |

| α1A-Adrenergic | 280 | [6][7] |

Note on Off-Target Effects: While C21 is highly selective for DREADDs, it does exhibit weak to moderate binding affinity for a range of wild-type GPCRs.[5][12] This may lead to functional antagonism at these receptors, especially at higher in vivo doses.[5][12] Therefore, it is crucial to perform dose-response studies and include appropriate control groups in all experiments.[12]

Experimental Protocols

In Vitro Calcium Mobilization Assay (for hM3Dq)

This protocol describes a functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.[13][14]

In Vitro Calcium Mobilization Assay Workflow

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the hM3Dq DREADD.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.[13]

-

-

Calcium Indicator Loading:

-

Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[13]

-

-

Agonist Preparation:

-

Prepare a stock solution of this compound in water or DMSO.

-

Perform a serial dilution of the stock solution in the physiological buffer to create a range of concentrations for the dose-response curve.[4]

-

-

Assay and Data Acquisition:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells in each well.[13]

-

Add the different concentrations of the agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[4]

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline (ΔF/F₀) for each well.

-

Plot the peak fluorescence change against the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.[4]

-

In Vivo DREADD Activation in Rodents

This protocol outlines a general workflow for in vivo DREADD experiments in rodents, from stereotaxic surgery to behavioral testing.[1][14]

General In Vivo DREADD Experimental Workflow

Detailed Methodology:

-

DREADD Expression:

-

Deliver an adeno-associated viral (AAV) vector encoding the DREADD of interest (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the target brain region of the experimental animal via stereotaxic surgery.[5][7][15]

-

Use appropriate anesthesia and aseptic techniques.[5][7][15]

-

Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.[14]

-

-

Habituation:

-

Habituate the animals to the experimental procedures and testing environment to minimize stress-induced confounding variables.[14]

-

-

Agonist Administration:

-

Dissolve this compound in a suitable vehicle, such as sterile saline.[1]

-

Administer the agonist via the desired route. Intraperitoneal (i.p.) injection is common for acute studies.[1][12]

-

A typical dose range for mice is 0.1 - 1 mg/kg.[12] It is recommended to start with a low dose and perform a dose-response study to determine the optimal dose for the desired effect while minimizing off-target effects.[12]

-

-

Behavioral Testing:

-

Conduct behavioral testing at the appropriate time after agonist administration, considering the onset and duration of action. The effects of C21 are typically observed within 15-30 minutes after i.p. injection.[12]

-

-

Histological Verification:

Conclusion

This compound is a valuable tool for researchers in neuroscience and other fields, offering precise and selective control over cellular signaling pathways. Its favorable pharmacokinetic properties and lack of conversion to clozapine make it a superior alternative to CNO for many applications. However, careful consideration of potential off-target effects and the use of rigorous experimental controls are essential for the accurate interpretation of results. This guide provides a comprehensive resource to facilitate the effective use of DREADD Agonist 21 in research.

References

- 1. benchchem.com [benchchem.com]

- 2. AAV Injection and Tissue Preparation [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 6. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 7. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eneuro.org [eneuro.org]

- 11. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]

- 15. Stereotactic injection of viral vectors [protocols.io]

- 16. benchchem.com [benchchem.com]

Methodological & Application

DREADD Agon's Tale: A Detailed In Vivo Protocol for DREADD Agonist 21 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Utilizing DREADD Agonist 21 Dihydrochloride (B599025) in Preclinical Research

This document provides detailed application notes and protocols for the in vivo use of DREADD Agonist 21 (C21) dihydrochloride, a potent and selective chemogenetic actuator. These guidelines are intended to assist researchers in designing and executing rigorous experiments to modulate neuronal activity and signaling pathways in animal models.

Introduction to DREADD Technology and Agonist 21

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote control of specific cell populations.[1] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be activated by specific small molecules.[1] DREADD Agonist 21 (C21) has emerged as a valuable alternative to the traditional agonist, Clozapine (B1669256) N-oxide (CNO), primarily because it does not metabolize to clozapine, thus avoiding the confounding off-target effects associated with this antipsychotic drug.[1][2] C21 exhibits excellent brain penetrability and a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies.[2][3][4][5]

Key Agonist Properties and Comparison

A critical aspect of designing DREADD-based experiments is the selection of the appropriate agonist. The following table summarizes the key properties of DREADD Agonist 21 and compares it with the widely used agonist, CNO.

| Property | DREADD Agonist 21 (C21) Dihydrochloride | Clozapine N-oxide (CNO) |

| Metabolism | Does not undergo back-metabolism to clozapine.[2][6][7] | Metabolically converted to clozapine in vivo.[1][4] |

| Brain Penetrability | Excellent brain penetration and long-lasting presence.[2][3][8] | Lower brain permeability has been reported.[4] |

| Potency (pEC50) | hM3Dq: 8.48, hM1Dq: 8.91, hM4Di: 7.77.[2][8] | hM4Di EC50: 8.1 nM.[3] |

| Solubility | Readily soluble in water up to 100 mM.[9] | Water-soluble dihydrochloride salt is available.[6] |

| Off-Target Effects | Can have off-target effects at higher doses (>1 mg/kg) and displays competitive binding to various GPCRs.[2][6][7] | Off-target effects can be mediated by both CNO and its metabolite, clozapine.[1][3] |

Experimental Protocols

Preparation of DREADD Agonist 21 Dihydrochloride Solution

Materials:

-

This compound (water-soluble)

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Determine the required concentration: Based on the desired dosage (e.g., 0.3-1 mg/kg) and the injection volume (typically 5 ml/kg for intraperitoneal administration in mice), calculate the required concentration of the C21 solution.[10]

-

Weigh the C21 dihydrochloride: Accurately weigh the required amount of C21 dihydrochloride powder.

-

Dissolution: Dissolve the powder in the appropriate volume of sterile saline or water. The dihydrochloride salt is readily soluble in water up to 100 mM.[9] Gentle vortexing can be used to aid dissolution.[9]

-

Storage and Stability: It is recommended to prepare fresh solutions for immediate use.[9] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[9] Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour.[9] Studies have shown that the purity of the compound in solution can drop to 95-97% after 96 hours at room temperature.[9]

In Vivo Administration Protocol (Rodents)

Animal Models:

-

Animals expressing the DREADD of interest (e.g., hM3Dq, hM4Di) in the target cell population. This is typically achieved through stereotaxic injection of a viral vector (e.g., AAV) encoding the DREADD.[1]

-

Crucial Control Groups:

Administration Route:

-

Intraperitoneal (i.p.) injection: This is the most common and well-documented route of administration.

-

Oral administration: Voluntary oral administration in jelly has also been shown to be effective.[11]

Dosage:

-

The recommended dose range for C21 in mice is typically 0.3-1 mg/kg.[3][4][5][8]

-

It is crucial to perform dose-response studies to determine the optimal dose for the specific experimental paradigm and to minimize potential off-target effects.[1] Doses higher than 1 mg/kg have been reported to produce off-target effects in mice.[2][8]

Procedure:

-

Habituation: Habituate the animals to the injection procedure to minimize stress-induced physiological changes.[1]

-

Injection: Administer the prepared C21 solution or vehicle via the chosen route. For i.p. injections, a typical volume is 5 ml/kg.[10]

-

Timing of Behavioral Testing: The onset of C21's effect is rapid, typically within 15 minutes of i.p. injection.[2][3][8] The timing of behavioral or physiological measurements should be determined based on the pharmacokinetic profile of C21 and the specific research question.

DREADD Signaling Pathways

The activation of DREADDs by an agonist initiates specific intracellular signaling cascades. The diagrams below illustrate the canonical Gq and Gi signaling pathways activated by C21.

Caption: Gq-DREADD Signaling Pathway.

Caption: Gi-DREADD Signaling Pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for in vivo DREADD experiments using C21.

Caption: General In Vivo DREADD Experimental Workflow.

Quantitative Data Summary

The following tables provide a summary of quantitative data for DREADD Agonist 21.

Table 1: In Vitro Potency of DREADD Agonist 21

| DREADD Receptor | Potency (pEC50) |

| hM1Dq | 8.91[2] |

| hM3Dq | 8.48[2][8] |

| hM4Di | 7.77[2][8] |

Table 2: Pharmacokinetic Parameters of DREADD Agonist 21 in Mice

| Parameter | Value | Conditions |

| Brain Penetration | Superior to CNO.[3] | i.p. administration.[3] |

| Onset of Action | Effective at latest 15 min after i.p. injection.[2][3][8] | 0.4-1 mg/kg dose.[3][8] |

| Peak Free Concentration (Plasma) | ~54 nM | Following i.p. administration.[4] |

| Peak Free Concentration (Brain) | ~28 nM | Following i.p. administration.[4] |

Conclusion and Recommendations

This compound is a potent and effective tool for in vivo chemogenetic studies. Its key advantage over CNO is the absence of metabolic conversion to clozapine. However, researchers must remain vigilant about potential off-target effects, especially at higher concentrations. The inclusion of appropriate control groups is paramount for the rigorous interpretation of experimental data. By following the detailed protocols and considering the information presented in these application notes, researchers can effectively leverage C21 to dissect the complexities of neuronal circuits and their roles in behavior and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. DREADD agonist 21 (Compound 21) dihydrochloride (water soluble) | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 9. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]

Preparing DREADD Agonist 21 Dihydrochloride for In Vivo Injections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) Agonist 21 Dihydrochloride (B599025) for in vivo injections. DREADD Agonist 21 is a potent and selective synthetic ligand for muscarinic-based DREADDs, such as hM3Dq and hM4Di, and serves as an alternative to Clozapine-N-Oxide (CNO). Its dihydrochloride salt form offers the advantage of water solubility.[1]

Data Presentation

Table 1: Solubility and Stability of DREADD Agonist 21 Dihydrochloride

| Property | Value | Vehicle/Solvent | Notes |

| Solubility | Up to 100 mM | Water | Gentle vortexing is sufficient for dissolution.[2] |

| Up to 100 mM | DMSO | ||

| Stability of Solid | Stable for at least 1 month | N/A | When stored at room temperature or -20°C.[2] |

| Stability of Solution | Use immediately or within 48 hours | Water | Purity drops to 95-97% after 96 hours at room temperature.[2] |

| Up to 1 month | Water | Aliquot and store at -20°C.[2][3] | |

| Up to 6 months | Water | Aliquot and store at -80°C.[3] |

Table 2: Recommended Concentrations and Vehicles for In Vivo Injections

| Injection Route | Typical Concentration Range | Recommended Vehicle | Reference |

| Intraperitoneal (i.p.) | 0.4 - 3 mg/kg | 0.9% Saline or 0.5% DMSO in 0.9% Saline | [4][5] |

| Intravenous (i.v.) | 0.3 - 1.0 mg/kg | 5% Dextrose in Water (D5W) | [5] |

| Intracerebroventricular (i.c.v.) | Dose-dependent | Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline | [6] |

Experimental Protocols

Protocol 1: Preparation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of this compound for intraperitoneal administration in rodents.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

(Optional) Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount: Determine the total volume of solution needed and the desired final concentration (e.g., 1 mg/ml). Calculate the mass of this compound required.

-

Dissolution:

-

For saline vehicle: Weigh the calculated amount of the agonist powder and place it in a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline.

-

For DMSO/saline vehicle: To enhance solubility for higher concentrations, a small amount of DMSO can be used. First, dissolve the agonist powder in a small volume of DMSO (e.g., 5% of the final volume). Then, add sterile 0.9% saline to reach the final desired volume.

-

-

Vortexing: Gently vortex the solution until the powder is completely dissolved.[2]

-

Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube or directly into the injection syringe. This step is crucial to prevent infection.

-

Administration: The prepared solution is now ready for intraperitoneal injection. The typical injection volume for mice is 5-10 ml/kg.

Protocol 2: Preparation for Intravenous (i.v.) Injection

This protocol outlines the preparation of this compound for intravenous administration.

Materials:

-

This compound powder

-

Sterile 5% Dextrose in Water (D5W)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles suitable for i.v. injection

Procedure:

-

Calculate the required amount: Based on the desired dosage and the number of animals, calculate the necessary amount of this compound and the total volume of D5W.

-

Dissolution: Weigh the agonist powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of sterile D5W.

-

Vortexing: Gently vortex the tube until the compound is fully dissolved.

-

Sterilization: Pass the solution through a 0.22 µm sterile syringe filter to ensure its sterility before injection.

-

Administration: The solution is now ready for intravenous injection. The infusion rate and volume should be carefully controlled to avoid adverse effects.

Protocol 3: Preparation for Intracerebroventricular (i.c.v.) Injection

This protocol provides a general guideline for preparing this compound for direct administration into the cerebral ventricles.

Materials:

-

This compound powder

-

Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Hamilton syringe or other microinjection apparatus

Procedure:

-

aCSF Preparation (if applicable): Prepare sterile aCSF according to a standard laboratory protocol. A common recipe is provided in Table 3.

-

Calculate the required amount: Determine the precise amount of agonist needed for the desired concentration in a small volume suitable for i.c.v. injection (typically 1-5 µl).

-

Dissolution: Dissolve the calculated mass of this compound in the appropriate volume of sterile aCSF or saline in a sterile microcentrifuge tube.

-

Vortexing: Gently vortex to ensure complete dissolution.

-

pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to a physiological range (7.2-7.4) if necessary, using sterile, dilute NaOH or HCl.[6]

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter.

-

Administration: The prepared solution should be administered using a stereotaxic apparatus and a microinjection pump at a slow and controlled rate to minimize tissue damage.[6]

Table 3: Example Composition of Artificial Cerebrospinal Fluid (aCSF)

| Compound | Concentration (mM) |

| NaCl | 124 |

| KCl | 5 |

| KH2PO4 | 1.2 |

| CaCl2·2H2O | 2.4 |

| MgSO4·7H2O | 1.3 |

| NaHCO3 | 26 |

| D-(+)-Glucose | 10 |

Note: The aCSF solution should be freshly prepared and bubbled with 95% O2 / 5% CO2 before use to maintain physiological pH.

Mandatory Visualizations

Caption: Experimental workflow for preparing this compound for injection.

Caption: Simplified signaling pathway of hM3Dq DREADD activation by Agonist 21.

References

Application Notes and Protocols for Compound 21 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of Compound 21 (C21) in mice for research purposes. The information is compiled from various studies and is intended to assist in the design and execution of experiments involving this compound.

Recommended Dosage and Administration

The selection of an appropriate dose and administration route for Compound 21 is critical and depends on the specific research application, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADD) activation or investigation of its effects as an Angiotensin II AT2 receptor agonist.

Dosage Summary

The following tables summarize the recommended dosages of Compound 21 for various administration routes and experimental contexts based on published literature.

Table 1: Recommended Dosage of Compound 21 by Administration Route

| Administration Route | Recommended Dosage Range | Notes |

| Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | This range is often recommended to achieve effective DREADD activation while minimizing off-target effects.[1][2] |

| Intravenous (i.v.) | 0.25 - 1.0 mg/kg | Used for rapid systemic delivery, particularly in studies investigating acute cardiovascular or metabolic effects.[3] |

| Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Offers a slower release profile compared to i.v. administration. |

Table 2: Dosage Examples for Specific Applications

| Application | Dosage | Administration Route | Expected Effect | Reference |

| DREADD (hM3Dq/hM4Di) Activation | 0.3 - 3 mg/kg | i.p. | Modulation of neuronal activity. | [1][2] |

| Insulin (B600854) Signaling Studies | 0.25 mg/kg | i.v. | Activation of Akt and ERK1/2 phosphorylation.[3] | |

| Behavioral Studies (Feeding) | 0.3 - 3 mg/kg | i.p. | Dose-dependent modulation of feeding behavior.[1][2] | |

| Cardiovascular Studies | 0.25 mg/kg | i.v. | Vasodilation and facilitation of insulin delivery.[3] |

Off-Target Effects

Researchers should be aware of potential dose-dependent off-target effects of Compound 21, even in the absence of DREADD expression.

Table 3: Observed Off-Target Effects of Compound 21 in Mice

| Effect | Dosage | Administration Route | Notes | Reference |

| Diuresis | 1.0 - 3.0 mg/kg | i.p. / infusion | Significant increase in urine output.[4][5] | |

| Sleep-Wake Pattern Modulation | 3 mg/kg | i.p. | Alterations in sleep architecture.[6] |

Experimental Protocols

Preparation of Compound 21 Solution

Materials:

-

Compound 21 (C21) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 0.9% Saline

-

5% Dextrose in Water (D5W)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol 1: DMSO/Saline Vehicle

-

Prepare a stock solution of Compound 21 in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume.

-

On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.

-

The final concentration of DMSO in the injected solution should be kept to a minimum (e.g., 0.5%) to avoid solvent toxicity.

-

Vortex the solution thoroughly to ensure it is well-mixed.

Protocol 2: Saline Vehicle

-

Directly dissolve the Compound 21 powder in sterile 0.9% saline.

-

Vortex the solution until the powder is completely dissolved. This method may be suitable for lower concentrations of C21.

Protocol 3: D5W Vehicle

-

Dissolve the Compound 21 powder in 5% Dextrose in Water (D5W).

-

Vortex until the compound is fully dissolved. This vehicle has been used for infusion studies.[4]

Administration to Mice

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse appropriately.

-

Lift the mouse's hindquarters to allow the abdominal organs to shift forward.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared Compound 21 solution slowly. The typical injection volume is 5-10 ml/kg.

Intravenous (i.v.) Injection:

-

Place the mouse in a restrainer that allows access to the tail.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

-

Inject the Compound 21 solution slowly. The typical injection volume is 5 ml/kg.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by Compound 21.

Caption: AT2R-mediated signaling cascade initiated by Compound 21.

Caption: DREADD-mediated signaling pathways activated by Compound 21.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo experiment using Compound 21 in mice.

Caption: General experimental workflow for Compound 21 studies in mice.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 3. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DREADD Agonist 21 Administration Route (i.p. vs. i.v.)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist Compound 21 (C21), with a focus on intraperitoneal (i.p.) versus intravenous (i.v.) delivery. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide experimental design and ensure accurate data interpretation.

Introduction to DREADD Technology and Agonist 21

DREADDs are a powerful chemogenetic tool for the remote and precise control of cellular signaling pathways in living organisms.[1] These engineered G protein-coupled receptors (GPCRs) are activated by specific, otherwise pharmacologically inert, small molecules.[1] While Clozapine-N-oxide (CNO) has been a widely used DREADD agonist, concerns about its in vivo back-metabolism to clozapine (B1669256) have led to the development of alternatives like Compound 21 (C21).[1] C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, exhibiting excellent bioavailability and brain penetrability without conversion to clozapine.

Data Presentation: Comparison of DREADD Agonists

The choice of a DREADD agonist is a critical step in designing a successful chemogenetic experiment.[1] The following table summarizes key characteristics of CNO and C21.

| Feature | Clozapine-N-oxide (CNO) | Compound 21 (C21) | References |

| Back-Metabolism to Clozapine | Yes | No | |

| Potency (hM4Di EC50) | 8.1 nM | 2.95 nM | |

| Typical i.p. Dose Range (mice) | 1-10 mg/kg | 0.1-3 mg/kg | [2][3] |

| Time to Peak Plasma Concentration (i.p.) | ~15 minutes | ~15 minutes | [4][5] |

| Off-Target Effects | Potential for clozapine-related off-target effects. Can modulate sleep. | Can cause acute diuresis at higher doses (≥1.0 mg/kg). Also shows off-target binding at other GPCRs. Can modulate sleep. | [3][6][7][8] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of DREADD Agonist 21 in Mice

This protocol describes the standard procedure for administering C21 via intraperitoneal injection in mice.

Materials:

-

DREADD Agonist 21 (C21)

-

Vehicle (e.g., 0.5% DMSO in sterile 0.9% saline, or sterile saline alone)

-

Sterile syringes (1 ml) and needles (e.g., 27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of C21 Solution:

-

C21 is often supplied as a powder. Prepare a stock solution in a suitable solvent like DMSO.

-

For working solutions, dilute the stock in sterile 0.9% saline to the desired final concentration. A common vehicle is 0.5% DMSO in saline. The final injection volume is typically 5-10 ml/kg body weight.

-

For a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 0.1 mg/ml.

-

-

Animal Handling and Injection:

-

Weigh the mouse to accurately calculate the required injection volume.

-

Gently restrain the mouse.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the C21 solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

-

Post-Injection Monitoring:

-

Behavioral or physiological experiments are typically initiated 15-30 minutes after i.p. injection, allowing for the agonist to reach effective concentrations in the brain.[5]

-

Protocol 2: Considerations for Intravenous (i.v.) Administration of DREADD Agonist 21

While less common for routine DREADD activation in behavioral studies, i.v. administration can be utilized for pharmacokinetic studies or when rapid and complete bioavailability is required.

Key Considerations:

-

Formulation: The C21 solution must be sterile and completely solubilized to prevent embolism. The use of DMSO should be minimized, and co-solvents like PEG or cyclodextrins may be considered for improved solubility in aqueous solutions suitable for i.v. injection.

-

Injection Site: In mice, the lateral tail vein is the most common site for i.v. injection. Proper animal restraint and technique are crucial.

-

Injection Volume and Rate: The injection volume should be low (e.g., 5 ml/kg or less) and administered slowly to prevent adverse cardiovascular effects.

-

Pharmacokinetics: Intravenous administration results in 100% bioavailability and a rapid peak plasma concentration. The onset of action will be faster compared to i.p. injection.

-

Dose Adjustment: The dose for i.v. administration may need to be lower than the i.p. dose to achieve the same effective concentration at the target site, due to the immediate and complete bioavailability.

Mandatory Visualizations

DREADD Signaling Pathways

Caption: DREADD signaling pathways for Gq and Gi coupled receptors.

Experimental Workflow: i.p. vs. i.v. Administration

References

- 1. benchchem.com [benchchem.com]

- 2. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DREADD Activation of Pedunculopontine Cholinergic Neurons Reverses Motor Deficits and Restores Striatal Dopamine Signaling in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 8. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

Application Notes and Protocols for DREADD Agonist 21 in Bidirectional Feeding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling neuronal activity in vivo. The DREADD agonist 21 (C21), a second-generation ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO), including improved pharmacokinetic properties, better brain penetrability, and a lack of metabolic conversion to clozapine, which can have off-target effects.[1] These characteristics make C21 an ideal candidate for precise and reliable modulation of neural circuits in behavioral studies.

This document provides detailed application notes and protocols for utilizing DREADD agonist 21 in bidirectional feeding studies. By targeting specific neuronal populations with either excitatory (hM3Dq) or inhibitory (hM4Di) DREADDs, researchers can effectively investigate the causal role of these circuits in the regulation of food intake and appetite.

DREADD Agonist 21 (C21) Profile

C21, chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for both hM3Dq and hM4Di DREADDs.[1] It allows for the bidirectional control of neuronal activity:

-

hM3Dq (Gq-coupled DREADD): Activation by C21 leads to the stimulation of Gq-protein signaling pathways, resulting in neuronal depolarization and increased firing rate.[3][4][5] This is useful for enhancing the activity of a target neuronal population to observe its effect on feeding behavior (e.g., inducing feeding).

-

hM4Di (Gi-coupled DREADD): Activation by C21 engages Gi-protein signaling pathways, leading to neuronal hyperpolarization and a reduction in neuronal activity.[3][5] This is employed to silence a specific neuronal population to assess its necessity in a particular feeding behavior (e.g., inhibiting satiety signals to promote feeding).

C21 has been demonstrated to effectively modulate feeding in a dose-dependent manner in mice, making it a reliable tool for studying the complex neural circuitry of appetite.[1]

Quantitative Data Summary

The following table summarizes quantitative data from studies using C21 for in vivo modulation of feeding behavior.

| Target Neurons | DREADD Type | C21 Dosage (mg/kg) | Administration Route | Effect on Food Intake | Reference |

| AgRP neurons (ARC) | hM3Dq | 0.3, 1.0, 3.0 | Intraperitoneal (i.p.) | Increased | [1] |

| vGAT neurons (LH) | hM3Dq | 0.3, 1.0, 3.0 | Intraperitoneal (i.p.) | Increased | [1] |

| SIM1 neurons (PVH) | hM4Di | 1.0, 3.0 | Intraperitoneal (i.p.) | Increased | [6] |

ARC: Arcuate Nucleus of the Hypothalamus; LH: Lateral Hypothalamus; PVH: Paraventricular Nucleus of the Hypothalamus; AgRP: Agouti-related peptide; vGAT: Vesicular GABA transporter; SIM1: Single-minded homolog 1.

Experimental Protocols

This section provides a detailed methodology for a typical bidirectional feeding study using C21 in rodents.

Protocol 1: Stereotaxic Virus Injection for DREADD Expression

Objective: To express hM3Dq or hM4Di in a specific neuronal population involved in feeding regulation.

Materials:

-

AAV vector encoding the DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry or AAV-hSyn-DIO-hM4Di-mCherry)

-

Cre-driver mouse line targeting the neurons of interest (e.g., AgRP-Cre)

-

Stereotaxic apparatus

-

Anesthesia machine

-

Microinjection pump and syringe

-

Surgical tools

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1-2% for maintenance).

-

Secure the animal in the stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., the arcuate nucleus of the hypothalamus).

-

Lower a microinjection needle to the precise coordinates of the target nucleus.

-

Infuse the AAV-DREADD vector (e.g., 500 nL at a rate of 100 nL/min).

-

Slowly retract the needle after a 5-10 minute waiting period to allow for diffusion.

-

Suture the incision and provide post-operative care, including analgesics.

-

Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.

Protocol 2: Bidirectional Feeding Assay with C21 Administration

Objective: To assess the effect of activating or inhibiting a specific neuronal population on food intake.

Materials:

-

DREADD-expressing mice and control littermates (e.g., expressing only a fluorescent reporter).

-